molecular formula C16H14N2O B1204074 Glycophymoline CAS No. 72361-61-6

Glycophymoline

Cat. No.: B1204074
CAS No.: 72361-61-6
M. Wt: 250.29 g/mol
InChI Key: IYFCZALHGYMIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycophymoline is a quinazoline alkaloid first isolated from Glycosmis pentaphylla (Rutaceae) . It has also been identified in the metabolome of the endophytic fungus Alternaria alternata . Structurally, it belongs to the quinazoline family, characterized by a bicyclic framework with a benzene ring fused to a pyrimidine ring. This alkaloid exhibits notable bioactivities, including anti-inflammatory and cytotoxic properties, with demonstrated effects against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines . Its mechanism of action involves interactions with apoptosis-regulating proteins, as inferred from molecular docking studies .

pentaphylla, which are rich in bioactive alkaloids .

Properties

CAS No.

72361-61-6

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-benzyl-4-methoxyquinazoline

InChI

InChI=1S/C16H14N2O/c1-19-16-13-9-5-6-10-14(13)17-15(18-16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

IYFCZALHGYMIIU-UHFFFAOYSA-N

SMILES

COC1=NC(=NC2=CC=CC=C21)CC3=CC=CC=C3

Canonical SMILES

COC1=NC(=NC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Glycophymoline with structurally or functionally related compounds from Alternaria alternata and Glycosmis species:

Compound Class Source Key Bioactivities Mechanistic Insights
This compound Quinazoline alkaloid Glycosmis pentaphylla, Alternaria alternata Cytotoxic (IC₅₀: 393.52 µg/ml for A549 cells), anti-inflammatory Binds apoptosis-regulating proteins (e.g., 1G5M) via hydrogen bonding
Levofuraltadone Antibiotic Alternaria alternata Antitrypanosomal (targets Trypanosoma cruzi), antibacterial Inhibits microbial enzymes (e.g., tellurite resistance protein 2JXU) via hydrophobic interactions
2-Hydroxychrysophanol Anthraquinone derivative Alternaria alternata Cytotoxic (breast, colon, and lung cancer cells) Intercalates DNA and inhibits topoisomerases
Columbianetin Coumarin derivative Alternaria alternata Anti-inflammatory, cytotoxic Modulates NF-κB signaling and reactive oxygen species (ROS) pathways
Arborine Quinazoline alkaloid Glycosmis arborea Antimicrobial, cytotoxic Structural similarity to this compound but lacks specific docking data
Tryptanthrine Indoloquinazoline Alternaria alternata Antiviral, anti-inflammatory Inhibits viral replication by binding to viral polymerases

Key Findings from Comparative Studies

Structural Similarity ≠ Functional Redundancy :

  • This compound and Arborine share a quinazoline backbone, yet Arborine’s antimicrobial activity contrasts with this compound’s anticancer focus . This aligns with evidence that >85% structural similarity (Tanimoto index) yields only a 30% probability of identical biological activity .

Mechanistic Divergence in Cytotoxicity: this compound and 2-Hydroxychrysophanol both target cancer cells but employ distinct pathways. The former induces apoptosis via protein binding, while the latter intercalates DNA .

Source-Dependent Bioactivity: this compound’s efficacy varies by source. In Alternaria alternata, it coexists with Levofuraltadone, which has antitrypanosomal activity, highlighting the metabolic diversity of endophytic fungi .

Molecular Docking Superiority: In silico studies rank this compound below Kigelinone and Isoathyriol in binding affinity to antimicrobial targets (e.g., 5IUU, 5Y63) but highlight its specificity for apoptotic proteins like 1G5M .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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